molecular formula C6H10O B165169 (2R)-2-but-3-enyloxirane CAS No. 137688-20-1

(2R)-2-but-3-enyloxirane

Cat. No. B165169
CAS RN: 137688-20-1
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-ZCFIWIBFSA-N
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Description

“(2R)-2-but-3-enyloxirane” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14300 . The compound is also known by several synonyms such as ®-(+)-1,2-EPOXY-5-HEXENE, ®-2-(but-3-enyl)oxirane, ®-1,2-epoxy-hex-5-ene, ®-5,6-epoxy-1-hexene, and 1,2-epoxy-5-hexene .


Synthesis Analysis

The synthesis of “(2R)-2-but-3-enyloxirane” involves several precursors including 2-(3-Buten-1-yl)oxirane (CAS#:10353-53-4) and 1,5-Hexadiene (CAS#:592-42-7) . The synthetic route and the literature related to the synthesis can be found in the references .


Molecular Structure Analysis

The molecular structure of “(2R)-2-but-3-enyloxirane” consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 98.07320 .


Physical And Chemical Properties Analysis

“(2R)-2-but-3-enyloxirane” has a density of 0.892 g/cm3 . It has a boiling point of 120ºC at 760 mmHg . The flash point of the compound is 15.6ºC . The LogP value is 1.35140, indicating its lipophilicity .

Scientific Research Applications

  • Enantioselective Synthesis : A study by Wang et al. (2005) demonstrated the use of biotransformations for the synthesis of oxiranecarboxamides with tertiary and quaternary stereocenters. This process involved microbial whole-cell catalysts and resulted in electrophilic epoxides with excellent yield and enantiomeric excess. This method is efficient for creating polyfunctionalized chiral molecules possessing a quaternary stereocenter (Wang, Deng, Wang, & Zheng, 2005).

  • Optical Activity in Synthesis : Chen and Fang (1997) explored the use of lipases for the resolution of various compounds including oxirane moieties. These optically active compounds serve as versatile building blocks for synthesizing chiral molecules, demonstrating the role of oxiranes in the synthesis of drugs and natural products (Chen & Fang, 1997).

  • Catalyst for Enantioselective Additions : According to Chadha, Goergens, and Schneider (1993), (R) and (S)-t-butyloxirane were prepared from racemic t-butyloxirane and used as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, highlighting another application of oxiranes in asymmetric synthesis (Chadha, Goergens, & Schneider, 1993).

  • Synthesis of Amino Acids : Marin et al. (2002) developed a synthesis method for (2S,5R)-5-hydroxylysine and related alpha-amino acids using asymmetric hydroxylation of oxiranes. This method shows the utility of oxiranes in producing compounds critical to biological structures like collagen (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

  • Enantioselective Rearrangements : Faigl et al. (2002) developed resolution protocols for amino group-containing oxiranyl ethers. These protocols are significant for enantioselective rearrangements and the production of chiral oxetanes or cis-but-2-ene-1,4-diol derivatives, highlighting the versatility of oxiranes in stereoselective synthesis (Faigl, Thurner, Tárkányi, Kovári, & Mordini, 2002).

Safety and Hazards

The safety and hazards of “(2R)-2-but-3-enyloxirane” are not clearly mentioned in the available resources . For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

(2R)-2-but-3-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309151
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137688-20-1
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137688-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(3-Buten-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(3-buten-1-yl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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